3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the use of standard α-halo ketones or aryl aldehydes and substituted iso-nitriles . Another method includes the chemical reduction of nitro-acid derivatives using sodium dithionite . Additionally, condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of imidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Chemical reduction using sodium dithionite.
Substitution: Reactions involving standard α-halo ketones or aryl aldehydes and substituted iso-nitriles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation and photocatalysis strategies.
Reduction: Sodium dithionite.
Substitution: Standard α-halo ketones or aryl aldehydes and substituted iso-nitriles.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit a wide range of pharmacological activities .
Scientific Research Applications
3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine exhibit significant activity against tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A hypnotic drug used for the treatment of insomnia.
Miroprofen: An analgesic drug.
DS-1: A GABAA positive allosteric modulator.
Zolimidine: Used for the treatment of peptic ulcers.
Olprinone: A cardiac stimulant.
Minodronic Acid: An anti-osteoporotic agent.
Uniqueness
3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6F3N3O2 |
---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
3-amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)4-1-2-15-5(3-4)14-6(7(15)13)8(16)17/h1-3H,13H2,(H,16,17) |
InChI Key |
UJPPXLUWOWRGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2N)C(=O)O)C=C1C(F)(F)F |
Origin of Product |
United States |
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